2-(tert-Butyl-dimethyl-silanyloxymethyl)--oxazole-5-boronic acid
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Overview
Description
2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid is a chemical compound with the molecular formula C10H20BNO4Si and a molecular weight of 257.17 g/mol . This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid typically involves the reaction of oxazole derivatives with boronic acid reagents under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid moiety . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid involves its ability to participate in chemical reactions that form new bonds and functional groups. The boronic acid group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of catalysts, such as palladium complexes, which help to activate the boronic acid group and promote the formation of new bonds .
Comparison with Similar Compounds
2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid can be compared to other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Methylboronic acid: Used in the synthesis of various organic compounds.
Vinylboronic acid: Utilized in the formation of carbon-carbon double bonds through cross-coupling reactions.
What sets 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid apart is its unique structure, which includes both an oxazole ring and a boronic acid group, making it particularly versatile in organic synthesis.
Properties
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO4Si/c1-10(2,3)17(4,5)15-7-9-12-6-8(16-9)11(13)14/h6,13-14H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNGTQQXMOBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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